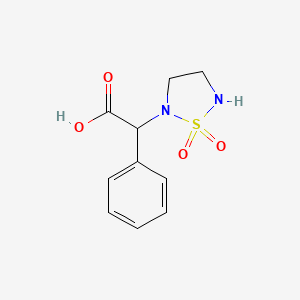

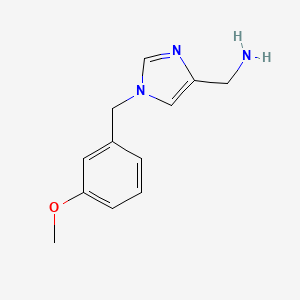

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol

Overview

Description

Synthesis Analysis

Pyridazine synthesis involves various reactions. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .Scientific Research Applications

Synthesis and Antibacterial Activity

Synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines : A study explored the preparation of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine and its derivatives, which demonstrated antibacterial activities. This research indicates the potential of pyridazine derivatives, including 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol, in antibacterial applications (Al-Kamali et al., 2014).

Synthesis of Pyridazine Derivatives

Synthesis of pyridazine derivatives and their reactions : Various pyridazine derivatives, including 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol, were synthesized and their reactions with different chemicals were studied. These findings contribute to the understanding of the chemical properties and potential applications of these compounds in scientific research (Nakagome et al., 1966).

Novel Analgesic-Antiinflammatory Agent

Synthesis of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds : This research focused on developing compounds with analgesic and anti-inflammatory properties. Among these, a compound similar to 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exhibited promising results, suggesting its potential application in developing new analgesic and anti-inflammatory drugs (Takaya et al., 1979).

Novel Synthesis Methodology

Regiospecific synthesis of novel 6-Amino-5-hydroxypyridazin-3(2H)-ones : A new class of pyridazin-3(2H)-ones was synthesized, highlighting a novel methodology. This research demonstrates the versatility of pyridazine derivatives, including 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol, in chemical synthesis and their potential in various scientific applications (Dragovich et al., 2008).

Antimicrobial Activity

Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones : A series of pyridazinones were synthesized and evaluated for their antimicrobial activities. While most compounds showed negative results, this research contributes to the understanding of the structure-activity relationship of pyridazine derivatives, including 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol (Alonazy et al., 2009).

Herbicidal Activities

Synthesis and herbicidal activities of novel pyridazine derivatives : This study synthesized novel pyridazine derivatives and evaluated their herbicidal activities. The findings indicate that compounds related to 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol can have significant applications in agriculture as herbicides (Xu et al., 2008).

Anticancer, Antiangiogenic, and Antioxidant Agents

Synthesis and Evaluation of New Pyridazinone Derivatives : A series of pyridazinone derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. This research demonstrates the potential of pyridazine derivatives, including 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol, in medical applications, particularly in cancer therapy (Kamble et al., 2015).

Cardioactive Agents

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for cardioactive agents : This review highlights the significance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, closely related to 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol, in the development of cardioactive agents, indicating its potential in cardiovascular drug development (Imran & Abida, 2016).

Future Directions

Fatty acid binding protein (FABP4) inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases . As part of a broader research effort to develop more effective FABP4 inhibitors, new structures have been identified through a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand . Novel and potent FABP4 inhibitors have been developed using this approach .

properties

IUPAC Name |

5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRDTLKIQFSTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)

![tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B1470229.png)

![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)